alpha-Benzoin oxime
Description
Historical Context and Evolution in Chemical Research
The synthesis of alpha-benzoin oxime is typically achieved through the condensation reaction of benzoin (B196080) with hydroxylamine (B1172632) hydrochloride. Early synthetic methods often utilized pyridine (B92270) as both a solvent and a base, but these approaches were hampered by low yields and environmental concerns associated with pyridine. google.comgoogle.com Subsequent developments led to more efficient methods, such as the use of aqueous sodium hydroxide (B78521) in ethanol (B145695), which offered improved yields and a more favorable environmental profile. google.com A method patented in 1993 describes a process using bitter almond oil camphor (B46023) and oxammonium hydrochloride in an alcoholic solution with carbonate powder, achieving high yields suitable for industrial production. google.com More recently, green synthesis approaches using benzaldehyde (B42025) as a starting material and a dicationic imidazolium (B1220033) salt as a catalyst have been developed, highlighting a move towards more environmentally benign processes. sioc-journal.cn
Initially, the primary application of this compound was in the field of analytical chemistry, particularly for the gravimetric determination of metal ions. nist.govscite.ai F. Feigl first introduced it as a specific reagent for copper in an ammoniacal solution. scite.ai Over time, its utility expanded to include the determination of other metals, such as molybdenum. nist.gov
Significance as a Ligand in Coordination Chemistry
The oxime and hydroxyl groups of this compound make it an excellent chelating ligand, capable of forming stable complexes with a variety of metal ions. This property is central to its significance in coordination chemistry.
The compound's ability to act as a ligand has been exploited to synthesize a range of metal complexes with interesting structures and properties. For instance, it has been used to create decanuclear copper(II) complexes with a wheel-like topology and enneanuclear manganese(III) complexes. rsc.org In the case of nickel(II), this compound has been instrumental in the formation of unusual octametallic wheels, where nickel ions with different coordination geometries (octahedral, square planar, and square pyramidal) are present in the same structure. researchgate.net
Studies have also investigated its reactivity with other metals. With molybdenum(VI), it can form various monomeric and dimeric complexes depending on the pH and the ligand-to-metal ratio. tandfonline.comresearchgate.net Similarly, its reactions with vanadium in different oxidation states have been shown to produce a variety of coordination compounds and polyoxovanadate adducts. tandfonline.com The formation of mixed ligand complexes, where this compound acts as a primary ligand alongside a Schiff base as a secondary ligand with metals like cobalt(II), nickel(II), and copper(II), has also been explored. ijarsct.co.inresearcher.life
Role in Advanced Analytical Chemistry Methodologies
This compound's ability to form colored and insoluble complexes with metal ions has made it a valuable reagent in analytical chemistry. chemicalbook.com It is particularly noted for its use in the determination of copper, molybdenum, and tungsten. google.comchemicalbook.com
In gravimetric analysis , it has been used for the quantitative precipitation of copper from ammoniacal solutions. scite.aichemicalbook.com It also quantitatively precipitates molybdenum, providing a method for its determination in ores and steel. nist.gov
Spectrophotometry is another area where this compound finds extensive use. It forms a stable orange-colored complex with nickel(II) in an ammoniacal medium, allowing for its spectrophotometric determination in water samples and alloys. isca.meindexcopernicus.com The use of surfactants like Triton X-100 can enhance the sensitivity of these methods by solubilizing the sparingly soluble metal complexes in aqueous media. isca.mescience.gov This micellar method has been applied to the determination of chromium(III) as well. science.gov
More advanced applications involve its use in solid-phase extraction (SPE) for the preconcentration of trace metals. This compound can be immobilized on resins like Amberlite XAD-2000 or SP70. science.gov This functionalized resin can then be used to selectively adsorb metal ions such as lead(II), cadmium(II), cobalt(II), and chromium(III) from environmental samples, achieving high recovery rates and significant enrichment factors. science.gov This preconcentration step allows for the determination of very low concentrations of these metals using techniques like flame atomic absorption spectrometry (FAAS).
| Analytical Technique | Metal Ion(s) | Key Findings & Advantages |
| Gravimetric Analysis | Copper(II), Molybdenum(VI) | Quantitative precipitation from solutions. nist.govscite.aichemicalbook.com |
| Spectrophotometry | Nickel(II), Chromium(III) | Forms colored complexes, allowing for determination in various samples. Sensitivity can be enhanced with surfactants. isca.meindexcopernicus.comscience.gov |
| Solid-Phase Extraction | Pb(II), Cd(II), Co(II), Cr(III), U(VI), Th(IV), Zr(IV) | Immobilized on resins for preconcentration of trace metals from environmental samples with high recovery. science.gov |
Emerging Applications in Organic Synthesis and Catalysis
Beyond its traditional roles, this compound is gaining recognition for its applications in organic synthesis and catalysis. It serves as a basic raw material for the synthesis of other organic compounds, such as 1,2-phenylbenzene-2-hydroxyl-ethamine and its derivatives. google.comgoogle.com
A significant recent development is its use as a ligand in copper-catalyzed cross-coupling reactions . Specifically, it has been shown to improve copper-catalyzed C-N coupling reactions between (hetero)aryl halides and various nucleophiles like azoles, piperidine, and amino acids. grafiati.comnih.govmdpi.com This protocol provides an efficient route to N-arylated compounds, which are common structural motifs in many FDA-approved pharmaceuticals. nih.govmdpi.com The proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle where the this compound ligand facilitates the process. mdpi.com
Furthermore, copper(II) complexes of this compound supported on polymers have been developed as recyclable catalysts for the selective oxidation of alcohols to aldehydes. grafiati.com This catalytic system offers several advantages, including being environmentally friendly, cost-effective, and providing high yields in reduced reaction times. grafiati.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-hydroxyimino-1,2-diphenylethanol |
InChI |
InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H |
InChI Key |
WAKHLWOJMHVUJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O |
physical_description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
Synthetic Methodologies and Isomerism of Alpha Benzoin Oxime
Established Synthetic Routes to Alpha-Benzoin Oxime
Condensation Reactions with Hydroxylamine (B1172632) Hydrochloride
The most common and well-established method for synthesizing this compound is the condensation reaction of benzoin (B196080) with hydroxylamine hydrochloride. This reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, and often in the presence of a base to neutralize the hydrochloric acid liberated during the reaction.
A typical procedure involves dissolving hydroxylamine hydrochloride in an alcohol, followed by the addition of finely powdered benzoin and a carbonate base, such as sodium carbonate or sodium bicarbonate. google.comgoogle.com The mixture is stirred at room temperature for several hours. google.com The crude product can be precipitated by adding hot water and then purified by recrystallization from a suitable solvent like a benzene (B151609) or an ethanol/water mixture, yielding pure this compound. google.com
| Reagent/Condition | Purpose | Typical Parameters |
| Benzoin | Starting material containing the carbonyl group | - |
| Hydroxylamine Hydrochloride | Provides the hydroxylamine nucleophile | 1:1 molar ratio with benzoin |
| Alcohol (Ethanol/Methanol) | Solvent | - |
| Carbonate Base | Neutralizes HCl byproduct | Sodium carbonate, sodium bicarbonate google.com |
| Temperature | Reaction condition | Room temperature (5-40 °C) google.com |
| Reaction Time | Duration of reaction | 5-10 hours google.com |
| Purification | Isolation of pure product | Recrystallization from benzene or ethanol/water google.com |
Catalytic Approaches in Alpha-Benzoin Synthesis as an Intermediate
This compound synthesis is intrinsically linked to the synthesis of its precursor, benzoin. Catalytic methods for benzoin condensation, the dimerization of benzaldehyde (B42025), represent a key step. While the classical benzoin condensation often uses cyanide as a catalyst, modern approaches have focused on safer and more efficient catalysts. atamankimya.com
One such catalytic approach involves the use of N-heterocyclic carbenes (NHCs). For instance, dicationic imidazolium (B1220033) salts can act as catalysts for the condensation of benzaldehyde to form benzoin with good yields under mild conditions. sioc-journal.cnsioc-journal.cn This catalytically synthesized benzoin can then be subsequently reacted with hydroxylamine to produce this compound. sioc-journal.cn This two-step, one-pot synthesis provides an efficient route to the final product.
Green Chemistry Principles in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound, aiming to reduce the environmental impact of the chemical process.
Environmentally Benign Reaction Conditions
Efforts to develop greener synthetic routes have focused on minimizing the use of hazardous solvents and reagents. One approach involves performing the oximation reaction in an aqueous medium, which is a significant improvement over traditional organic solvents. yccskarad.com The use of water as a solvent is not only environmentally safe but can also enhance reaction rates due to hydrophobic effects. yccskarad.com
Furthermore, solvent-free methods, such as grindstone chemistry, have been explored for the synthesis of oximes. science.gov This technique involves grinding the reactants together at room temperature, which can lead to high yields in a short time and minimizes waste. science.gov
Utilization of Ionic Liquid Catalysts
Ionic liquids (ILs) have emerged as promising green catalysts and reaction media for a variety of organic transformations, including the synthesis of oximes. mdpi.comauctoresonline.org These salts, which are liquid at or near room temperature, offer advantages such as low volatility, high thermal stability, and recyclability. mdpi.comauctoresonline.org
Isomeric Forms of this compound and Their Selective Control
The carbon-nitrogen double bond in oximes gives rise to geometric isomerism, resulting in two possible stereoisomers: the E (entgegen) and Z (zusammen) isomers. In the case of this compound, these are also referred to as cis and trans isomers. The IUPAC name for the E isomer is (2E)-2-hydroxyimino-1,2-diphenylethanol. nih.gov
The selective synthesis of a particular isomer is often a key objective in organic synthesis. Research has shown that the reaction conditions can influence the isomeric ratio of the product. For instance, in the oximation of benzoin, adjusting the reaction temperature can provide selective control over the formation of the cis and trans isomers. sioc-journal.cnsioc-journal.cn These isomers can then be separated by techniques such as column chromatography using gradient elution. sioc-journal.cnsioc-journal.cn
Furthermore, it is possible to convert a mixture of E and Z isomers to predominantly the E isomer. This can be achieved by treating a solution of the isomeric mixture in an anhydrous organic solvent with a protic or Lewis acid. google.comgoogle.com This process precipitates the E isomer as an immonium salt, which can then be neutralized to yield the pure E oxime. google.comgoogle.com This method allows for the recovery of the desired isomer in high purity.
| Isomer | Method of Selective Control/Separation |
| E isomer | Treatment of an E/Z mixture with a protic or Lewis acid in an anhydrous solvent to precipitate the E-immonium salt. google.comgoogle.com |
| Z isomer | Separation from an E/Z mixture via column chromatography. sioc-journal.cnsioc-journal.cn |
| Mixture | Adjusting reaction temperature during synthesis can influence the isomeric ratio. sioc-journal.cnsioc-journal.cn |
Cis-Trans Isomerization Phenomena
The phenomenon of isomerism in this compound originates from the carbon-nitrogen double bond (-C=N-) of the oxime group. This restricted rotation allows for the existence of two distinct geometric isomers, commonly referred to as cis (Z) and trans (E). The designation depends on the spatial arrangement of the hydroxyl (-OH) group relative to the other substituents attached to the carbon atom. These isomers are also frequently described using the syn-anti nomenclature. chemicalland21.com
The two isomers, syn and anti, often exhibit different physical and chemical properties. chemicalland21.com The Z (syn) and E (anti) isomerism is determined by the relative positioning of the hydroxyl group and the phenyl substituents. While this compound is often isolated predominantly in one configuration, isomerization can be induced. Studies have shown that treating a mixture of E and Z isomers with protic acids, such as hydrochloric acid (HCl), in an anhydrous solvent can lead to the selective precipitation of the E isomer in the form of an immonium complex. This selectivity is attributed to the greater thermodynamic stability of the E configuration under acidic conditions.
Methodologies for Isomer-Specific Synthesis
Control over the isomeric outcome of the synthesis of this compound is a key area of research, enabling access to the desired isomer for specific applications.
One effective strategy for achieving selective control of cis-trans isomers is the adjustment of reaction temperature during the oximation process. sioc-journal.cnsioc-journal.cnresearchgate.net In a green synthesis approach starting from benzaldehyde, an intermediate alpha-benzoin is first synthesized using a dicationic imidazolium salt as a catalyst. sioc-journal.cnsioc-journal.cn During the subsequent oximation reaction to form this compound, modifying the temperature allows for selective control over the formation of the cis and trans isomers. sioc-journal.cnsioc-journal.cn
Specific patented methods have been developed to favor the formation of the trans-isomer, which is noted as the effective constituent in certain applications like metal chelation. google.com One such method involves the condensation of benzaldehyde catalyzed by an imidazolium salt ionic liquid under alkaline conditions to produce alpha-benzoin. This is followed by a reaction with hydroxylamine hydrochloride or sulfuric acid hydroxylamine to generate trans-alpha-benzoin oxime. google.com This process is highlighted for its mild, green conditions and the ability to produce a high-purity trans product. google.com
Table 1: Overview of Selected Synthetic Methodologies for this compound This table is interactive and allows for sorting and searching.
Techniques for Isomer Separation and Isolation
Once a mixture of this compound isomers is synthesized, effective separation techniques are crucial for isolating the pure cis and trans forms.
The most successful reported method for the complete separation of cis-trans isomers is column chromatography using gradient elution. sioc-journal.cnsioc-journal.cn This technique allows for the differential separation of the isomers based on their polarity and interaction with the stationary phase. sioc-journal.cn A study implementing a green synthesis route successfully used this method to achieve complete separation. sioc-journal.cn
Detailed research provides specific conditions for chromatographic separation. For instance, the isomers can be separated using a hexane-ethyl acetate (B1210297) solvent system. The cis isomer is eluted with a less polar solvent mixture (Hexane:EtOAc 8:2), while the trans isomer requires a more polar mixture (Hexane:EtOAc 6:4) for elution. This separation allows for the isolation of each isomer with significant yields and distinct melting points. Advanced techniques such as chiral High-Performance Liquid Chromatography (HPLC) with cellulose-based columns can also be employed to isolate isomers for individual characterization.
In addition to chromatography, recrystallization is a fundamental technique for purification. A patented method describes refluxing the crude product in benzene for about half an hour to obtain the pure this compound with a sharp melting point of 154-155°C. google.comgoogle.com While this may not separate a pre-existing mixture of isomers as effectively as chromatography, it is a vital step for purifying the desired product from reaction byproducts and unreacted starting materials. google.com
Table 2: Chromatographic Separation of this compound Isomers This table is interactive and allows for sorting and searching.
Coordination Chemistry of Alpha Benzoin Oxime
Fundamental Principles of Metal Complex Formation
The coordinating behavior of alpha-benzoin oxime is rooted in the electronic properties of its key functional groups and their spatial arrangement, which facilitates chelation.
This compound functions as a chelating agent, a molecule that can bind to a central metal ion at two or more points. The primary mechanism of interaction involves the donation of electron pairs from the nitrogen and oxygen atoms of the oxime (-NOH) and alpha-hydroxyl (-OH) groups to the vacant orbitals of a metal ion, forming coordinate covalent bonds. researcher.life This electron donation stabilizes the metal ion. The interaction can be described as a combination of a σ-donor/π-acceptor interaction involving the nitrogen atom and an ion-dipole interaction with the oxygen atom. rsc.org The bulky phenyl substituents and the presence of both vicinal hydroxyl and oxime groups enhance its chelating efficiency compared to simpler oximes. In some cases, complex formation is accompanied by a ligand-metal redox reaction, where an electronic exchange occurs between the metal and the ligand. researchgate.net
The defining feature of this compound (often abbreviated as bzoxH₂ or aboH) is the proximate positioning of the hydroxyl and oxime groups, which allows for the formation of a stable five-membered chelate ring with a metal ion. researchgate.net Spectroscopic studies confirm that coordination occurs through the nitrogen of the oxime group and the oxygen of the hydroxyl group. researcher.lifeijarsct.co.in
The ligand can coordinate to metals in different protonation states:
Neutral (bzoxH₂): The ligand coordinates as a neutral molecule.
Monoanionic (bzoxH⁻): One of the hydroxyl protons (either from the alcohol or the oxime group) is lost, and the ligand binds as an anion.
Dianionic (bzox²⁻): Both the alcoholic and the oxime protons are removed, resulting in a dianionic ligand. This form is particularly crucial in the formation of high-nuclearity clusters, where it can act as a bridging ligand connecting multiple metal centers. rsc.orgresearchgate.netacs.org In these polynuclear structures, the dianionic ligand has been shown to adopt an η¹:η¹:η²:μ₃ bridging mode, linking three metal ions simultaneously. researchgate.net
Ligand-Metal Interaction Mechanisms
Complexation Studies with Transition Metal Ions
This compound has been successfully employed in the synthesis of a wide array of complexes with transition metals, demonstrating its capacity to generate diverse and often unprecedented molecular architectures.
The reaction conditions, metal-to-ligand ratio, and the presence of other ancillary ligands can be tuned to produce either mononuclear complexes, containing a single metal center, or polynuclear clusters with multiple metal ions bridged by the this compound ligands.
The use of this compound in copper(II) chemistry has led to the synthesis of a remarkable family of decanuclear clusters ([Cu₁₀]). rsc.orgrsc.org The reaction of copper(II) benzoate (B1203000) with one equivalent of this compound (bzoxH₂) in N,N-dimethylformamide (DMF) yields the complex [Cu₁₀(bzox)₁₀(DMF)₄]. researchgate.net These Cu(II)₁₀ clusters feature a distinctive "loop" or "single-strand wheel" topology. rsc.orgresearchgate.netrsc.org
Table 1: Characteristics of Decanuclear Copper(II) α-Benzoin Oxime Complexes
| Feature | Description | Reference |
|---|---|---|
| Nuclearity | Decanuclear (Cu₁₀) | rsc.org |
| Ligand Form | Dianionic (bzox²⁻) | rsc.org |
| Topology | Loop or single-strand molecular wheel | researchgate.netrsc.org |
| Ligand Bridging Mode | η¹:η¹:η²:μ₃ | researchgate.net |
| Magnetic Property | Strong antiferromagnetic coupling | rsc.org |
| Spin Ground State | S = 0 | researchgate.netrsc.org |
This compound is well-known for forming a characteristic orange-colored complex with ammoniacal Nickel(II) at pH 9, a reaction often used for the spectrophotometric detection of nickel. isca.me Beyond simple mononuclear species, the ligand has been utilized to create complex polynuclear nickel architectures. researcher.liferesearchgate.net
A significant finding is the synthesis of an unusual octametallic wheel, [Ni₈], from the reaction of this compound with Ni(II) salts. researchgate.net This complex is only the second example of an octametallic Ni(II) wheel and is notable for containing three different coordination geometries for the Ni(II) ions within the same molecule. The eight nickel ions alternate around the wheel's circumference with distinct coordination spheres:
Two Ni(II) ions are in a six-coordinate, distorted octahedral geometry. researchgate.net
Two Ni(II) ions are in a five-coordinate, square-based pyramidal geometry. researchgate.net
Four Ni(II) ions are in a four-coordinate, square planar geometry. researchgate.net
In this [Ni₈] wheel, each nickel center is connected to its neighbor through one oxime group and one alkoxide group from the bridging this compound ligands. researchgate.net
Table 2: Structural Details of the Octametallic Nickel(II) α-Benzoin Oxime Wheel
| Feature | Description | Reference |
|---|---|---|
| Nuclearity | Octametallic (Ni₈) | researchgate.net |
| Topology | Molecular wheel | researchgate.net |
| Ni(II) Geometries | Octahedral, Square Pyramidal, Square Planar | researchgate.net |
| Bridging Groups | Oxime and alkoxide groups from the ligand | researchgate.net |
Formation of Mononuclear and Polynuclear Complex Architectures
Molybdenum(VI) Complexes
The reaction of α-benzoin oxime (H₂L¹) with molybdenum(VI) results in the formation of various complexes, with the specific product being dependent on experimental parameters such as the pH of the aqueous metal ion solution and the ligand-to-metal ratio. researchgate.nettandfonline.com Investigations at pH values of 1 and 2.5 have demonstrated the versatility of this system. researchgate.nettandfonline.com
Under certain conditions, a white monomeric coordination complex with the formula [MoO₂(HL¹)₂]·H₂O is formed. researchgate.nettandfonline.com In this complex, the α-benzoin oxime acts as a bidentate ligand.
Dimeric complexes of molybdenum(VI) with α-benzoin oxime have also been synthesized. One such complex is a white dimeric species with the formula [Mo₂O₅(HL²)₂(L²)₂]·H₂O. tandfonline.com Notably, in this compound, L² represents the deprotonated oxidized form of α-benzoin oxime, C₆H₅(C=O)(C=NO)C₆H₅. tandfonline.com Another white dimeric coordination complex has the formula [Mo₂O₅(L²)₂(HL³)₂], where HL³ is the hydrolyzed form of the ligand, benzoin (B196080) (C₆H₅(C=O)(CHOH)C₆H₅). researchgate.nettandfonline.com The formation of these different complexes underscores the complex reactivity of the α-benzoin oxime ligand with molybdenum(VI), which can involve oxidation and hydrolysis in addition to coordination. researchgate.nettandfonline.com
| Complex Formula | Metal Ion | Ligand(s) | Description | Reference |
| [MoO₂(HL¹)₂]·H₂O | Molybdenum(VI) | α-Benzoin oxime (HL¹) | Monomeric, white complex | researchgate.nettandfonline.com |
| [Mo₂O₅(HL²)₂(L²)₂]·H₂O | Molybdenum(VI) | Deprotonated oxidized α-benzoin oxime (L²), Oxidized α-benzoin oxime (HL²) | Dimeric, white complex | tandfonline.com |
| [Mo₂O₅(L²)₂(HL³)₂] | Molybdenum(VI) | Deprotonated oxidized α-benzoin oxime (L²), Hydrolyzed α-benzoin oxime (Benzoin) (HL³) | Dimeric, white complex | researchgate.nettandfonline.com |
Tungsten(VI) Complexes
The coordination chemistry of α-benzoin oxime with tungsten(VI) mirrors some aspects of its reactivity with molybdenum(VI), with the pH of the aqueous tungsten salt solution and the ligand-to-metal ratio being key factors in determining the product. researchgate.net Studies conducted at pH 1 and 2.5 have revealed the formation of both monomeric and dimeric complexes. researchgate.net
A white monomeric coordination complex with the formula [WO₂(HL¹)₂]·H₂O has been isolated. researchgate.net Additionally, two distinct white dimeric coordination complexes have been characterized. The first has the formula [W₂O₅(H₂L¹)₂(HL¹⁻)₂], where HL¹⁻ is the deprotonated form of α-benzoin oxime, C₆H₅(C=NO⁻)(CHOH)C₆H₅. researchgate.net The second dimeric complex is formulated as [W₂O₅(L³)₂(HL³)₂], where HL³ represents the hydrolyzed form of α-benzoin oxime, benzoin (C₆H₅(C=O)(CHOH)C₆H₅). researchgate.net α-Benzoin oxime is recognized for forming highly stable complexes with tungsten(VI) that are insoluble in water and can be extracted with chloroform. chemicalbook.com
| Complex Formula | Metal Ion | Ligand(s) | Description | Reference |
| [WO₂(HL¹)₂]·H₂O | Tungsten(VI) | α-Benzoin oxime (HL¹) | Monomeric, white complex | researchgate.net |
| [W₂O₅(H₂L¹)₂(HL¹⁻)₂] | Tungsten(VI) | α-Benzoin oxime (H₂L¹), Deprotonated α-benzoin oxime (HL¹⁻) | Dimeric, white complex | researchgate.net |
| [W₂O₅(L³)₂(HL³)₂] | Tungsten(VI) | Deprotonated hydrolyzed α-benzoin oxime (L³), Hydrolyzed α-benzoin oxime (Benzoin) (HL³) | Dimeric, white complex | researchgate.net |
Vanadium (V, IV, III) Complexes
The reactivity of α-benzoin oxime with vanadium is highly dependent on the oxidation state of the metal and the reaction conditions, such as pH (investigated between 2 and 4.5) and the ligand-to-metal ratio. tandfonline.com
With vanadium(V), α-benzoin oxime forms various compounds, including a dimeric coordination complex with the formula [V₂O₄(H₂L¹)₂(L²)₂]·3H₂O, where L² is the deprotonated oxidized form of the ligand, C₆H₅(C=O)(C=NO')C₆H₅. tandfonline.com An orange-yellow decavanadate (B1236424) adduct, Na₅[HV₁₀O₂₈(H₂L¹)₂(HL²)₂]·6H₂O, and a green mixed-valence decavanadate adduct, Na₆[H₅V₁₀O₂₈(HL²)₆]·10H₂O, have also been isolated. tandfonline.com A notable feature of these reactions is the progressive reduction of vanadium(V) to vanadium(IV) at room temperature due to ligand-metal redox reactions. tandfonline.com
When reacting with vanadium(IV), a dimeric coordination compound with the formula [V₂O₄(HL²)₄]·0.5H₂O has been isolated. tandfonline.com Another reaction with vanadium(IV) leads to a dimeric complex, [V₂O₄(H₂O)₂(L⁴)₄], where the α-benzoin oxime has been transformed into dibenzil (L⁴) through hydrolysis and oxidation. tandfonline.com
Under an inert nitrogen atmosphere, α-benzoin oxime does not form a complex with vanadium(III). Instead, it is hydrolyzed to benzoin, with vanadium(III) acting as a catalyst for this reaction. tandfonline.com Like with molybdenum and tungsten, α-benzoin oxime forms highly stable complexes with vanadium(V) that are insoluble in water and extractable with chloroform. chemicalbook.com
| Complex/Compound Formula | Vanadium Oxidation State | Ligand(s) | Description | Reference |
| [V₂O₄(H₂L¹)₂(L²)₂]·3H₂O | V(V) | α-Benzoin oxime (H₂L¹), Deprotonated oxidized α-benzoin oxime (L²) | Dimeric coordination complex | tandfonline.com |
| Na₅[HV₁₀O₂₈(H₂L¹)₂(HL²)₂]·6H₂O | V(V) | α-Benzoin oxime (H₂L¹), Oxidized α-benzoin oxime (HL²) | Orange-yellow decavanadate adduct | tandfonline.com |
| Na₆[H₅V₁₀O₂₈(HL²)₆]·10H₂O | V(V)/V(IV) | Oxidized α-benzoin oxime (HL²) | Green mixed-valence decavanadate adduct | tandfonline.com |
| [V₂O₄(HL²)₄]·0.5H₂O | V(IV) | Oxidized α-benzoin oxime (HL²) | Dimeric coordination complex | tandfonline.com |
| [V₂O₄(H₂O)₂(L⁴)₄] | V(IV) | Dibenzil (L⁴) | Dimeric coordination complex | tandfonline.com |
Chromium(III) Complexes
The coordination chemistry of α-benzoin oxime with chromium(III) has led to the synthesis of both mononuclear and binuclear complexes. viirj.org Irradiation of a tetrahydrofuran (B95107) (THF) solution containing Cr(CO)₆ and α-benzoin oxime (H₂BNO) under argon or vacuum yields two different dichromium(III) complexes. tandfonline.com These are formulated as [Cr(μ-OH)(BNIM)(HBNO)]₂ and [Cr(BNIM)(HBNO)(THF)]₂O, where BNIM is the α-benzoin imine radical anion, formed from the homolytic cleavage of the oxime's N-OH bond. tandfonline.com
When α-benzoin oxime is reacted with Cr(NO)₃ in the open atmosphere, the monomeric complex Cr(HBNO)₃ is obtained. tandfonline.com Magnetic susceptibility measurements of the μ-dihydroxo dimeric complex show a high magnetic moment, which supports the formulation of a dimer with two benzoin imine radicals coordinated to the bridged dichromium(III) ions. tandfonline.comresearchgate.net In contrast, the μ-oxo complex exhibits a smaller magnetic moment than the monomeric complex. tandfonline.comresearchgate.net Infrared spectroscopy has been instrumental in identifying the vibrations corresponding to the Cr₂(OH)₂ and Cr₂O moieties in the dimeric complexes. tandfonline.comresearchgate.net
| Complex Formula | Metal Ion | Ligand(s) | Description | Reference |
| [Cr(μ-OH)(BNIM)(HBNO)]₂ | Chromium(III) | α-Benzoin imine radical anion (BNIM), Deprotonated α-benzoin oxime (HBNO) | μ-dihydroxo bridged dimeric complex | tandfonline.com |
| [Cr(BNIM)(HBNO)(THF)]₂O | Chromium(III) | α-Benzoin imine radical anion (BNIM), Deprotonated α-benzoin oxime (HBNO), THF | μ-oxo bridged dimeric complex | tandfonline.com |
| Cr(HBNO)₃ | Chromium(III) | Deprotonated α-benzoin oxime (HBNO) | Monomeric complex | tandfonline.com |
Manganese(III) Complexes and Enneanuclear Clusters
The use of α-benzoin oxime (bzoxH₂) in the cluster chemistry of higher oxidation state 3d metals has resulted in the synthesis of a novel enneanuclear manganese(III) complex. nih.gov This Mn(III)₉ cluster possesses a previously unknown metal-core topology. nih.gov The structure consists of two triangular [Mn₃(μ₃-O²⁻)(μ-ON)₃]⁴⁺ fragments that are connected by a linear [Mn₃(μ-ON)₆]³⁺ unit. nih.gov Magnetic studies of this enneanuclear Mn(III) cluster indicate that it is antiferromagnetically coupled and has a spin ground state of S = 3. nih.gov The formation of such high-nuclearity clusters highlights the utility of α-benzoin oxime in accessing complex and interesting magnetic molecules. rsc.org
Palladium(II) Complexes
Information regarding the coordination chemistry of α-benzoin oxime with palladium(II) is less detailed in comparison to the other metals in this series. However, the formation of palladium(II) complexes with α-benzoin oxime has been noted in the literature, indicating that this ligand can indeed coordinate to Pd(II) ions. researcher.life Further research is required to fully elucidate the structures and properties of these complexes.
Uranium(VI) Complexes
The reaction of α-benzoin oxime (H₂L²) with uranium(VI) at a pH of 7 and a 2:1 ligand-to-metal ratio leads to the formation of a yellow, dimeric coordination complex. tandfonline.com The proposed formulation for this non-electrolyte, diamagnetic complex is [U₂O₄(OH)₂(L³)(HL⁴)]·H₂O. tandfonline.com
In the formation of this complex, the α-benzoin oxime ligand undergoes both oxidation and reduction before coordinating to the uranyl ion. tandfonline.com This results in two new deprotonated ligands derived from the parent oxime: L³ = (C₆H₅)C(O⁻)=C(N=O)(C₆H₅) and HL⁴ = (C₆H₅)CH(O⁻)-CH(NHOH)(C₆H₅). tandfonline.com The synthesis of this complex demonstrates the intricate reactivity of α-benzoin oxime with the uranyl ion, involving significant ligand transformation. tandfonline.com
| Complex Formula | Metal Ion | Ligand(s) | Description | Reference |
| [U₂O₄(OH)₂(L³)(HL⁴)]·H₂O | Uranium(VI) | Deprotonated oxidized/reduced α-benzoin oxime derivatives (L³ and HL⁴) | Dimeric coordination complex involving transformed ligands | tandfonline.com |
Thorium(IV) Complexes
The interaction of Thorium(IV) with α-benzoin oxime is primarily documented in the context of solid-phase extraction for preconcentration and analytical purposes. science.gov Amberlite XAD-2000 resin, when loaded with α-benzoin oxime, serves as an effective sorbent for Th(IV) ions from aqueous solutions. science.gov This process relies on the formation of a stable Th(IV)-α-benzoin oxime complex on the resin surface. The procedure allows for a preconcentration factor of 100 and has been applied to the analysis of water and ceramic samples. science.gov
Zirconium(IV) Complexes
Similar to Thorium(IV), Zirconium(IV) complexation with α-benzoin oxime has been harnessed for analytical applications. A method for the simultaneous spectrophotometric determination of Zr(IV), U(VI), and Th(IV) involves their adsorption on an α-benzoin oxime-modified Amberlite XAD-2000 resin. science.govjomardpublishing.com The detection limit for Zr(IV) using this method was found to be 0.48 µg L⁻¹. researchgate.net The formation of the Zr(IV) complex is dependent on pH, with optimal conditions often found in acidic media. jomardpublishing.com These analytical methods underscore the stability of the Zr(IV)-α-benzoin oxime complex, which facilitates the separation of zirconium from interfering ions. researchgate.net
Lead(II) Complexes
This compound is an effective chelating agent for Lead(II), forming stable complexes that are utilized for its separation and preconcentration from environmental samples. A chelating resin prepared by immobilizing α-benzoin oxime on a polymer support (SP70) demonstrated quantitative recoveries of Pb(II) ions. grafiati.comgoogle.com.trresearchgate.net A deep eutectic solvent composed of α-benzoin oxime, iron(III) chloride, and phenol (B47542) has also been developed as an efficient extraction medium for Pb(II). mdpi.com In this system, the nitrogen and hydroxyl groups of the α-benzoin oxime ligand are crucial for coordinating the lead ions, facilitating their transfer from the aqueous to the organic phase. mdpi.com The optimal pH for the quantitative recovery of Pb(II) using this deep eutectic solvent was found to be 2.0. mdpi.com
Cadmium(II) Complexes
The complexation of Cadmium(II) with α-benzoin oxime is well-established, particularly in the field of analytical separation. Chelating resins functionalized with α-benzoin oxime have been successfully used for the preconcentration of Cd(II) from various sample matrices, achieving recovery rates of 100%. researchgate.net The high efficiency of these resins is attributed to the formation of a stable Cd(II)-α-benzoin oxime complex. These methods can achieve a preconcentration factor of 100 for cadmium. researchgate.net
Cobalt(II) Complexes
Cobalt(II) forms well-defined complexes with α-benzoin oxime. Studies on mixed-ligand complexes, where α-benzoin oxime acts as a primary ligand alongside a Schiff base as a secondary ligand, have been reported. ijarsct.co.inijarsct.co.in Elemental analysis confirms a stoichiometry of ML1L2, where M is Co(II), L1 is a Schiff base, and L2 is α-benzoin oxime. ijarsct.co.inijarsct.co.in Spectroscopic and magnetic susceptibility data suggest an octahedral geometry for these complexes. ijarsct.co.in For one such complex, the magnetic moment (μeff) was reported to be approximately 4.16 B.M., which is consistent with a high-spin octahedral Co(II) center. ijarsct.co.in The formation of the Co(II)-α-benzoin oxime complex is pH-dependent, with alkaline conditions favoring the reaction. nih.govresearchgate.net
Iron(III) Complexes
The coordination chemistry of Iron(III) with α-benzoin oxime has been investigated in detail, leading to the isolation and characterization of both mononuclear and dinuclear complexes. researchgate.net The reaction of α-benzoin oxime (H2BNO) with iron(III) chloride in the presence of a base yields the mononuclear complex, Fe(HBNO)3. researchgate.net Further reaction of this monomeric complex with a methanolic potassium hydroxide (B78521) solution leads to the formation of a dihydroxo-bridged dimeric complex, [Fe(HBNO)2OH]2. researchgate.net Room-temperature Mössbauer studies confirmed that the iron centers in both complexes are high-spin octahedral Fe(III). researchgate.net Magnetic susceptibility measurements on the dinuclear complex indicated a weak antiferromagnetic interaction between the two iron(III) centers (J = -8.35 cm⁻¹), a characteristic feature of the Fe(μ-OH)2Fe core. researchgate.net
Structural Elucidation of Metal Complexes
The structures of α-benzoin oxime metal complexes are primarily elucidated using a combination of spectroscopic techniques and magnetic property analysis. These methods provide detailed insights into the ligand's coordination mode, the stoichiometry of the complexes, and the geometry around the central metal ion.
Elemental Analysis and Molar Conductance: These fundamental techniques are used to confirm the proposed stoichiometry of the complexes, such as the 1:3 metal-to-ligand ratio in Fe(HBNO)3 and the ML1L2 formulation for mixed-ligand Co(II) complexes. ijarsct.co.inresearchgate.net
Infrared (IR) Spectroscopy: IR studies are instrumental in determining how the α-benzoin oxime ligand binds to the metal ion. Coordination is generally inferred to occur through the oxime nitrogen and the hydroxyl oxygen. ijarsct.co.in Key spectral assignments for Fe(III) complexes include bands for ν(C=N) in the 1500-1600 cm⁻¹ range and ν(N-O) near 1240 and 1000 cm⁻¹. researchgate.net The presence of a hydroxo-bridge in the dimeric iron(III) complex was also inferred from its IR spectrum. researchgate.net
Table 1: Key IR Spectral Data for α-Benzoin Oxime Complexes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| ν(O-H) | 2300-2900 | Indicates presence of hydroxyl groups; shifts upon coordination. researchgate.net |
| ν(C=N) | 1500-1600 | Oxime C=N stretch; shifts upon coordination via nitrogen. researchgate.net |
| ν(N-O) | ~1240, ~1000 | Oxime N-O stretch; shifts confirm oxime group involvement. researchgate.net |
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes reveal information about the geometry and electronic structure of the metal center. For the Fe(III) complexes, spectra showed bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT) from the oxygen pπ orbitals to the Fe(dπ*) orbitals. researchgate.net The dimeric Fe(III) complex exhibited an additional charge-transfer band assigned to the bridging μ-hydroxo group. researchgate.net
Magnetic Susceptibility Measurements: This technique is crucial for determining the electronic spin state and magnetic interactions in complexes with paramagnetic metal ions like Co(II) and Fe(III).
Cobalt(II) Complexes: Magnetic moments around 4.16 B.M. are indicative of high-spin Co(II) in an octahedral environment. ijarsct.co.in
Iron(III) Complexes: Monomeric Fe(III) complexes are typically high-spin (S = 5/2). researchgate.net Variable-temperature magnetic studies of the dinuclear complex [Fe(HBNO)2OH]2 confirmed weak antiferromagnetic coupling between the metal centers, a finding supported by theoretical modeling of the magnetic data. researchgate.net
Table 2: Magnetic Properties of α-Benzoin Oxime Complexes
| Metal Complex | Metal Ion | Magnetic Moment (μeff) / Coupling Constant (J) | Deduced Geometry/Property |
|---|---|---|---|
| Mixed Ligand Complex | Co(II) | ~4.16 B.M. ijarsct.co.in | High-spin, Octahedral |
| Fe(HBNO)3 | Fe(III) | - | High-spin (S=5/2), Octahedral researchgate.net |
Other Techniques: Methods such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and thermal analysis are also employed to further characterize the ligand and its metal complexes, providing data on their structure, molecular weight, and thermal stability. ijarsct.co.inresearchgate.netresearchgate.netresearchgate.net
Table 3: Mentioned Compounds
| Compound Name | Chemical Formula/Structure |
|---|---|
| This compound | C₁₄H₁₃NO₂ |
| Thorium(IV) ion | Th⁴⁺ |
| Zirconium(IV) ion | Zr⁴⁺ |
| Lead(II) ion | Pb²⁺ |
| Cadmium(II) ion | Cd²⁺ |
| Cobalt(II) ion | Co²⁺ |
| Iron(III) ion | Fe³⁺ |
| Iron(III) chloride | FeCl₃ |
| Potassium hydroxide | KOH |
| [Fe(HBNO)₃] | [Fe(C₁₄H₁₂NO₂)₃] |
X-ray Crystallographic Analyses
X-ray crystallography provides definitive insights into the three-dimensional structure of metal complexes, revealing precise bond lengths, bond angles, and coordination geometries. While crystallographic data for the free α-benzoin oxime ligand are limited, the structures of its metal complexes have been investigated, confirming its chelating behavior.
Upon complexation, α-benzoin oxime typically deprotonates to form its monoanionic or dianionic form, which then coordinates to the metal ion. The coordination modes of its monoanion (bzoxH⁻) and dianion (bzox²⁻) have been established in various transition metal complexes. ufl.edu For instance, in copper(II) complexes, α-benzoin oxime has been shown to form polynuclear structures, such as decanuclear copper(II) clusters with a loop or single-strand wheel topology. In these structures, the ligand acts as a bridge between multiple copper centers.
The crystallographically established coordination modes reveal that the nitrogen atom of the oxime group and the oxygen atom of the adjacent hydroxyl group are the primary donor sites, forming a stable five-membered chelate ring with the metal ion. The geometry around the metal center is influenced by the metal ion itself, its oxidation state, and the presence of other coordinating ligands. For example, octahedral geometries have been proposed for some Ni(II) and Cu(II) complexes based on spectroscopic and magnetic data.
Spectroscopic Characterization Techniques
A suite of spectroscopic techniques is employed to elucidate the structure and bonding in α-benzoin oxime metal complexes. These methods provide valuable information about the coordination environment of the metal ion and the changes in the electronic structure of the ligand upon complexation.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups involved in coordination. The IR spectrum of free α-benzoin oxime exhibits characteristic absorption bands for the hydroxyl (O-H) and oximino (C=N) groups. A broad band in the region of 3200–3400 cm⁻¹ is attributed to the O-H stretching vibration, while a sharp peak around 1640 cm⁻¹ corresponds to the C=N stretching vibration.
Upon complexation with a metal ion, significant changes in the IR spectrum are observed, providing evidence of coordination. The broad O-H stretching band often disappears or shifts to a lower frequency, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. The C=N stretching vibration may also shift, suggesting the involvement of the oxime nitrogen in coordination.
Furthermore, new absorption bands typically appear in the far-IR region of the spectra of the complexes. These bands, usually found between 400 and 600 cm⁻¹, are assigned to the stretching vibrations of the newly formed metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds. ijarsct.co.inscispace.com For example, in some nickel(II) complexes, new bands around 490 cm⁻¹ and 420 cm⁻¹ have been assigned to ν(Ni-N) and ν(Ni-O) vibrations, respectively. dergipark.org.tr The presence of these new bands is direct evidence of the coordination of α-benzoin oxime to the metal center.
Table 1: Key IR Vibrational Frequencies (cm⁻¹) for α-Benzoin Oxime and its Metal Complexes
| Functional Group | Free Ligand (α-Benzoin Oxime) | Metal Complex | Reference |
| ν(O-H) | 3200–3400 (broad) | Disappears or shifts to lower frequency | |
| ν(C=N) | ~1640 | Shifts upon coordination | |
| ν(N-O) | ~1115 | Observed in coordinated oximato groups | ufl.edu |
| ν(M-N) | - | 455-490 | ijarsct.co.indergipark.org.tr |
| ν(M-O) | - | 420-558 | ijarsct.co.indergipark.org.tr |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the ligand and the d-d electronic transitions of the metal ion in the complex. The UV-Vis spectrum of free α-benzoin oxime in solution typically shows absorption bands in the ultraviolet region due to π→π* and n→π* transitions within the aromatic rings and the oxime group. researchgate.netzenodo.org A weak absorption band is observed between 270–290 nm, corresponding to π→π* transitions in the aromatic rings.
Upon complexation, a bathochromic (red) shift of these absorption bands is often observed. For instance, the formation of an orange-colored nickel(II)-α-benzoin oxime complex results in a shift of the absorption maximum to 450–470 nm. This shift is indicative of a ligand-to-metal charge transfer (LMCT) transition. In a specific study, the Ni(II)-α-benzoin oxime complex exhibited a maximum absorbance at 422 nm. isca.me
In addition to ligand-based transitions, the UV-Vis spectra of complexes with transition metals containing d-electrons often display weaker absorption bands in the visible region. These bands are attributed to d-d transitions, which are characteristic of the metal ion and its coordination geometry. For example, the electronic spectra of some Ni(II) complexes show three bands that are indicative of an octahedral geometry. Similarly, the electronic spectra of some chromium(III) complexes have revealed d-d transitions. researchgate.net In the case of a manganese(II) benzoin complex, a band at 33557 cm⁻¹ (298 nm) was assigned to a charge transfer transition from the phenolate (B1203915) oxygen to the Mn(II) ion. sphinxsai.com
Table 2: UV-Vis Absorption Data for α-Benzoin Oxime and its Metal Complexes
| Compound/Complex | λmax (nm) | Type of Transition | Reference |
| α-Benzoin Oxime | 270-290 | π→π* (aromatic rings) | |
| Ni(II)-α-Benzoin Oxime | 422, 450-470 | Charge-transfer | isca.me |
| Mn(II)-Benzoin Complex | 298 | Charge-transfer (O→Mn) | sphinxsai.com |
| Cr(III) Complex | 358 | Charge-transfer | |
| Cu(II) Complex | 788 | d-d (²B₁g→²A₁g) |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure of diamagnetic metal complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
The ¹H NMR spectrum of free α-benzoin oxime shows characteristic signals for the aromatic protons and the hydroxyl protons. zenodo.orgchemicalbook.com Similarly, the ¹³C NMR spectrum provides signals for the different carbon atoms in the molecule. nih.gov
Upon formation of a diamagnetic complex, such as with Zn(II), changes in the chemical shifts of the ligand protons and carbons are observed. These shifts are indicative of the coordination of the ligand to the metal ion. For instance, a high-field shift in the signals of the complex compared to the free ligand suggests M←L bonding. The persistence of the O-H signal in the spectra of some complexes indicates that the O-H bond is not cleaved during complex formation in those specific cases. NMR studies have been used to characterize complexes of α-benzoin oxime with various metals, including platinum group metals. science.gov
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for α-Benzoin Oxime and a Zn(II) Complex
| Compound | Proton | Chemical Shift (δ, ppm) | Reference |
| α-Benzoin Oxime | Aromatic & Hydroxyl | 3.7, 6.8, 7.1, 7.3, 7.8, 8.5, 9.5 | zenodo.org |
| [Zn(ac)₂(N(Ph)=C(Ph)C(OH)Ph)₂] | OH | 10.30 | |
| Aromatic (C₆H₅) | 7.56-7.99 | ||
| CH₃ | 1.83 |
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically applicable to species with unpaired electrons, such as paramagnetic metal complexes and organic radicals.
EPR studies have been conducted on gamma-irradiated single crystals of α-benzoin oxime. wordpress.com This irradiation leads to the formation of iminoxy radicals (RC=N•O) by the removal of the hydrogen atom from the oxime group. wordpress.com The EPR spectra of these radicals are characterized by their g-values and hyperfine coupling constants. The interaction of the unpaired electron with the magnetic nucleus of nitrogen (¹⁴N) results in a characteristic hyperfine splitting pattern. wordpress.comlibretexts.org For the iminoxy radicals derived from α-benzoin oxime, the g-values were found to be anisotropic. wordpress.com
EPR spectroscopy is also a valuable tool for studying paramagnetic metal complexes of α-benzoin oxime, such as those of Cu(II) and some Ni(II) species. The EPR spectrum of a Cu(II) complex, for example, can provide information about the oxidation state of the copper, the geometry of the coordination sphere, and the nature of the bonding between the copper ion and the ligand. The technique has been used to show the existence of higher oxidation states of nickel in complexes with α-benzoin oxime. researchgate.net
Table 4: Experimental EPR Parameters for Radicals Derived from α-Benzoin Oxime
| Radical | g-value (average) | Hyperfine Coupling Constant (A) | Reference |
| R1 (Iminoxy Radical) | g_iso = 2.0051 | A(¹⁴N) | wordpress.com |
| R2 (Iminoxy Radical) | g_iso_ = 2.0031 | A(¹⁴N), A(¹H) | wordpress.com |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry have been utilized in the study of α-benzoin oxime and its metal complexes.
The mass spectrum of α-benzoin oxime shows a molecular ion peak corresponding to its molecular weight, along with various fragment ions. The fragmentation pattern can help to confirm the structure of the molecule. nih.gov
Mass spectrometry is also used to characterize metal complexes of α-benzoin oxime. For example, the technique has been used to confirm the structures of various transition metal complexes. dergipark.org.tr ESI-MS is particularly useful for analyzing large, non-volatile molecules like polynuclear metal complexes in solution, while EI-MS is often used for smaller, more volatile compounds. The data obtained from mass spectrometry, in conjunction with elemental analysis and other spectroscopic techniques, provides comprehensive characterization of these coordination compounds.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Redox Chemistry within this compound Metal Complexes
In molybdenum(VI) complexes, α-benzoin oxime has demonstrated versatile reactivity that is highly dependent on pH and the ligand-to-metal ratio. tandfonline.com Under specific conditions, the reaction can lead to the formation of complexes where the α-benzoin oxime ligand is in its deprotonated oxidized form. tandfonline.comresearchgate.net For instance, a dimeric molybdenum complex with the formula Mo₂O₅(HL²)₂(L²)₂ has been identified, where L² represents the deprotonated oxidized form of α-benzoin oxime, C₆H₅(C=O)(C=NO)C₆H₅. tandfonline.com This indicates that a ligand-metal redox reaction has occurred. Similarly, studies with vanadium(V) have shown that α-benzoin oxime can induce the reduction of the metal center to vanadium(IV), with the ligand itself being oxidized. researchgate.nettandfonline.com This results in the formation of mixed-valence species and various vanadium(IV) coordination compounds. researchgate.nettandfonline.com
The interaction of α-benzoin oxime with iron(III) complexes has also been investigated, highlighting outer-sphere electron transfer phenomena. asianpubs.org When an ethanolic solution of tris(naphthoquinoneoximato)iron(III) is mixed with a solution of α-benzoin oxime, a new charge transfer band appears, indicating an electronic transfer from the highest occupied molecular orbital of the oxime to the lowest unoccupied molecular orbital of the iron(III) complex. asianpubs.org This type of interaction is characteristic of outer-sphere electron transfer, where the coordination spheres of the reactants remain intact during the electron transfer process.
Furthermore, the synthesis of high-oxidation-state nickel-α-benzoin oxime complexes has been achieved through ligand-metal redox reactions. tandfonline.com In some cases, the ligand itself can undergo homolytic cleavage of the N-OH bond, forming a radical anion. This has been observed in the synthesis of dichromium(III) complexes, where the α-benzoin imine radical anion (BNIM) is formed. tandfonline.com
The electrochemical properties of metal complexes with ligands analogous to α-benzoin oxime, such as other oxime-containing ligands, have been studied using techniques like cyclic voltammetry. For example, rhodium(III) complexes with salicylaldoxime (B1680748) and related ligands exhibit multiple oxidation and reduction waves, demonstrating the rich redox chemistry accessible to these types of compounds. rsc.org
Table 1: Redox Behavior of α-Benzoin Oxime in Metal Complexes
| Metal Center | Initial Oxidation State | Final Oxidation State of Metal | Change in Ligand | Reference |
| Molybdenum | +6 | +6 | Oxidation of α-benzoin oxime | tandfonline.com |
| Vanadium | +5 | +4 | Oxidation of α-benzoin oxime | researchgate.nettandfonline.com |
| Iron | +3 | +3 | Outer-sphere electron transfer | asianpubs.org |
| Chromium | 0 (in Cr(CO)₆) | +3 | Formation of α-benzoin imine radical anion | tandfonline.com |
Magnetic Properties and Spin States of Coordination Compounds
The magnetic properties of coordination compounds derived from α-benzoin oxime are of significant interest, largely due to the potential for forming polynuclear clusters with interesting magnetic exchange interactions between metal centers. acs.org The ligand can facilitate the formation of bridged structures, leading to either antiferromagnetic or ferromagnetic coupling.
A notable example is the enneanuclear manganese(III) complex synthesized with α-benzoin oxime. acs.orgnih.gov This Mn(III)₉ cluster exhibits predominantly antiferromagnetic interactions between the metal centers, resulting in an S = 3 spin ground state. acs.orgnih.gov The magnetic susceptibility (χₘT) of this complex steadily decreases as the temperature is lowered, which is characteristic of antiferromagnetic coupling. acs.org Similarly, decanuclear copper(II) complexes with a wheel-like topology have been prepared using α-benzoin oxime. rsc.orgnih.gov These Cu(II)₁₀ clusters also display antiferromagnetic coupling, leading to an S = 0 spin ground state. rsc.orgnih.gov
In contrast, certain chromium(III) complexes of α-benzoin oxime exhibit more complex magnetic behavior. tandfonline.com A dimeric chromium(III) complex, [Cr(μ-OH)(BNIM)(HBNO)]₂, where BNIM is the α-benzoin imine radical anion, shows a high magnetic moment at room temperature. tandfonline.comtandfonline.com This is attributed to the presence of two benzoin imine radicals (S=1/2) coordinated to two bridged chromium(III) ions (S=3/2), leading to a combination of metal-ligand and metal-metal exchange interactions. tandfonline.com Another μ-oxo bridged dimeric chromium complex, however, displays a significantly lower magnetic moment, indicating strong antiferromagnetic coupling between the metal centers. tandfonline.comtandfonline.com
The study of the magnetic properties of these complexes often involves techniques such as variable-temperature magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy. tandfonline.comacs.orgwordpress.com EPR has been used to investigate radicals formed in irradiated single crystals of α-benzoin oxime itself, providing foundational knowledge for understanding the magnetic behavior of its metal complexes. wordpress.comscience.gov
Table 2: Magnetic Properties of Selected α-Benzoin Oxime Metal Complexes
| Complex | Nuclearity | Metal Ion(s) | Spin Ground State (S) | Magnetic Behavior | Reference |
| [Mn₉O₇(O₂CPh)₈(bzox)₃] | Mn₉ | Mn(III) | 3 | Antiferromagnetic | acs.orgnih.gov |
| [Cu₁₀(bzox)₁₀(DMF)₄] | Cu₁₀ | Cu(II) | 0 | Antiferromagnetic | rsc.orgnih.gov |
| [Cr(μ-OH)(BNIM)(HBNO)]₂ | Cr₂ | Cr(III) | High Spin | Complex (Ferro- & Antiferromagnetic) | tandfonline.comtandfonline.com |
| [Cr(BNIM)(HBNO)(THF)]₂O | Cr₂ | Cr(III) | Low Spin | Antiferromagnetic | tandfonline.comtandfonline.com |
Comparative Coordination Chemistry with Analogous Oxime Ligands
The coordination chemistry of α-benzoin oxime can be better understood by comparing it with that of other oxime-containing ligands, such as dimethylglyoxime, salicylaldoxime, and benzophenone (B1666685) oxime. These comparisons highlight the influence of the ligand's structure on the resulting metal complexes' properties and applications.
Dimethylglyoxime (DMG) is a well-known vic-dioxime that forms stable, square-planar complexes with Ni(II), which are characterized by strong intramolecular hydrogen bonds. mdpi.com While both α-benzoin oxime and DMG can act as chelating agents, DMG is particularly selective for Ni(II) and Pd(II). α-Benzoin oxime, on the other hand, is also used for the determination of Cu(II), Mo(VI), and W(VI). tandfonline.comresearchgate.net The presence of the bulky phenyl groups and the hydroxyl group in α-benzoin oxime, in contrast to the two methyl groups in DMG, influences the solubility and steric environment of the resulting complexes.
Salicylaldoxime and its derivatives are another important class of oxime ligands. rsc.org Like α-benzoin oxime, they contain a hydroxyl group that can participate in coordination. Rhodium(III) complexes of salicylaldoxime have been shown to be bidentate N,O-donors, forming stable six-membered chelate rings. rsc.org The coordination chemistry of salicylaldoxime has been extensively studied, leading to the formation of various polynuclear complexes, including hexanuclear Mn(III) and Fe(III) clusters that exhibit single-molecule magnet behavior. rsc.org This demonstrates a parallel with α-benzoin oxime's ability to form high-nuclearity clusters. acs.org
Benzophenone oxime lacks the α-hydroxyl group present in α-benzoin oxime. This structural difference significantly reduces its chelation efficiency and its effectiveness in metal preconcentration compared to α-benzoin oxime. The primary application of benzophenone oxime is in organic synthesis, particularly in the Beckmann rearrangement, rather than in coordination chemistry for metal analysis or the synthesis of polynuclear clusters.
The reactivity of α-benzoin oxime with various metal oxocations has also been compared to that of dimethylglyoxime. tandfonline.comresearchgate.net Both ligands can form complexes with U(VI), Mo(VI), W(VI), and V(V), but the specific nature of the resulting compounds and the occurrence of ligand-based redox reactions can differ. tandfonline.comresearchgate.net For instance, the reaction of α-benzoin oxime with molybdenum(VI) can lead to the oxidation of the ligand, a reactivity pattern that contributes to its distinct coordination chemistry. tandfonline.com
Table 3: Comparison of α-Benzoin Oxime with Analogous Ligands
| Ligand | Key Structural Features | Common Metal Ions Complexed | Notable Applications in Coordination Chemistry | Reference |
| α-Benzoin Oxime | α-hydroxy oxime with two phenyl groups | Cu(II), Ni(II), Mo(VI), Mn(III) | Gravimetric analysis, synthesis of polynuclear clusters | acs.org |
| Dimethylglyoxime | Vic-dioxime with two methyl groups | Ni(II), Pd(II) | Selective gravimetric analysis of Ni(II) | mdpi.com |
| Salicylaldoxime | Phenolic oxime | Mn(III), Fe(III), Rh(III) | Synthesis of single-molecule magnets | rsc.orgrsc.org |
| Benzophenone Oxime | Ketoxime with two phenyl groups, no hydroxyl | - | Limited use in coordination chemistry, primarily for organic synthesis |
Advanced Analytical Methodologies Utilizing Alpha Benzoin Oxime
Spectrophotometric Determination Techniques for Metal Ions
Spectrophotometry using alpha-benzoin oxime offers a simple, cost-effective, and rapid alternative to other analytical methods for quantifying metal ions. The methodology is based on the formation of a metal-ligand complex that absorbs light in the ultraviolet-visible region. The intensity of the absorption is directly proportional to the concentration of the metal ion in the sample.
To achieve high accuracy, sensitivity, and selectivity, the conditions for the complexation reaction must be carefully optimized. Key parameters include the pH of the solution, the concentration of the ligand, the presence of surfactants, and the elimination of interfering substances.
The pH of the reaction medium is a critical factor in the spectrophotometric determination of metal ions with this compound, as it influences the protonation state of the oxime group and the stability of the resulting metal complex.
For the determination of Chromium(III) (Cr(III)), quantitative recoveries are achieved in a pH range of 7.0 to 10.0. agriscigroup.usagriscigroup.us An ammonia/ammonium chloride buffer is commonly used to maintain the optimal pH, with subsequent experiments often performed at a pH of 8.0. agriscigroup.usagriscigroup.us Similarly, the formation of the Nickel(II) (Ni(II))-alpha-benzoin oxime complex is carried out at an alkaline pH of 9. isca.me The high pH contributes to the selectivity of the method for nickel. isca.me The optimization of pH is a crucial first step, and various buffer systems are employed to cover a wide range. These can include hydrochloric acid/potassium chloride for acidic conditions (pH 1.0-4.0), acetic acid/sodium acetate (B1210297) for mid-range pH (5.0-6.0), and potassium dihydrogen phosphate/sodium hydroxide (B78521) for slightly alkaline conditions (6.5-8.0). agriscigroup.usagriscigroup.ussrce.hr
The concentration of this compound must be sufficient to ensure the complete complexation of the target metal ion. Studies have shown that increasing the amount of the ligand generally leads to an increase in absorbance up to a certain point, after which the signal plateaus.
For instance, in the analysis of Ni(II), it was found that the maximum absorbance was achieved with the addition of 1 mL of a 0.02M this compound solution, with no significant change upon further addition. isca.me In the case of Cr(III) determination, the effect of the ligand concentration is also examined to find the optimal amount needed for maximum complex formation. science.govnih.gov For the coprecipitation of Cr(III), a 0.1% (w/v) solution of this compound is used, with quantitative recovery being achieved in the range of 150–400 µL of this solution. agriscigroup.us The presence of the this compound reagent is essential, as experiments conducted without it result in non-quantitative recovery of the metal ions. agriscigroup.usagriscigroup.us
The poor solubility of this compound and its metal complexes in aqueous solutions can be a limitation. Micellar media, created by adding surfactants, can overcome this issue by solubilizing the sparingly soluble compounds. science.govnih.gov This enhancement eliminates the need for a separate extraction step, simplifying the analytical procedure. science.govnih.gov
Non-ionic surfactants are particularly effective. For the determination of both Cr(III) and Cu(II), Triton X-100 has been successfully used. science.govnih.govresearchgate.net In the analysis of Ni(II), various surfactants were tested, with Triton X-100 providing the highest absorbance and thus being selected for further studies. isca.me The concentration of the surfactant is also optimized; for the Ni(II)-alpha-benzoin oxime complex, a 5mM concentration of Triton X-100 was found to be optimal. isca.me The use of micellar systems can significantly increase the figures of merit for an analytical method. science.govnih.gov
The selectivity of a spectrophotometric method is crucial, and strategies are often needed to eliminate interference from other ions present in the sample matrix. The tolerance limit is defined as the concentration of an interfering ion that causes an error of less than a certain percentage (e.g., 3%) in the determination of the target analyte. isca.me
In the analysis of Ni(II) at a high pH, the method shows good selectivity even in the presence of copper, cobalt, and chromium. isca.me For Cr(III) determination, the potential interference of various ions is investigated to ensure the accuracy of the method. science.govnih.gov In a coprecipitation procedure for Cr(III) using a Co(II)/α-Benzoin oxime complex, common matrix ions such as Na+, K+, Ca2+, Mg2+, Cl-, SO42-, and PO43-, as well as other metal ions like Fe(III), Cu(II), Zn(II), and Ni(II), were found not to interfere under the optimized experimental conditions. agriscigroup.us In other applications, the interference of nitrite (B80452) can be overcome by adding sulphamic acid, while nitrate (B79036) interference can be eliminated by nitrating toluene (B28343) and extracting the product. scispace.com
The performance of spectrophotometric methods utilizing this compound is characterized by several key metrics, including the linear range over which Beer's law is obeyed, the molar absorptivity, and the detection limit. These parameters demonstrate the sensitivity and applicability of the method for quantifying trace amounts of metal ions.
The methods developed show good linearity and low detection limits, making them suitable for the analysis of real-world samples such as tap water and industrial effluents. isca.mescience.govnih.gov
| Metal Ion | Linear Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Detection Limit (ng/mL) | Reference |
|---|---|---|---|---|
| Cr(III) | 0.1 - 13.7 | 5350 | 0.8 | nih.gov |
| Cu(II) | 0.1 - 18.6 | 5754 | 2 | researchgate.net |
| Ni(II) | 10.564 - 93.908 | Not Reported | Not Reported | isca.me |
Quantitative Analytical Performance Metrics
Linear Dynamic Range and Adherence to Beer's Law
A critical parameter for any quantitative spectrophotometric method is its linear dynamic range, the concentration range over which the instrument's response is directly proportional to the analyte concentration. This relationship is described by the Beer-Lambert Law, which states that absorbance is linearly related to concentration. edinst.com Methods employing this compound for complexation demonstrate good adherence to this law for various metal ions.
For instance, the spectrophotometric determination of Nickel(II) using its complex with this compound in the presence of a non-ionic surfactant is effective for quantifying the metal in a range from 10.564 to 93.908 µg/cm³. isca.me Similarly, a method for Chromium(III) analysis showed a linear calibration curve over the concentration range of 0.5–5.0 µg/mL. srce.hr In micellar media, the determination of Cr(III) with this compound follows Beer's law across a concentration range of 0.1-13.7 µg/mL. science.gov Another study involving the coprecipitation of Cr(III) established a linear graph between 1.0 and 10.0 mg L⁻¹. agriscigroup.usagriscigroup.us For copper analysis using a fiber optic sensor with immobilized this compound, the response was found to be linear in the range of 5–127 ppm. researchgate.net
The table below summarizes the linear ranges for different analytical methods using this compound.
Table 1: Linear Dynamic Ranges for Metal Ion Determination with this compound
| Analyte | Method | Linear Range |
|---|---|---|
| Nickel(II) | Spectrophotometry with surfactant | 10.564 - 93.908 µg/cm³ isca.me |
| Chromium(III) | Spectrophotometry with surfactant | 0.5 - 5.0 µg/mL srce.hr |
| Chromium(III) | Spectrophotometry in micellar media | 0.1 - 13.7 µg/mL science.gov |
| Chromium(III) | Coprecipitation with FAAS | 1.0 - 10.0 mg/L agriscigroup.usagriscigroup.us |
Molar Absorptivity and Sensitivity Enhancement
Molar absorptivity (ε) is an intrinsic measure of how strongly a chemical species absorbs light at a given wavelength and is a key indicator of a method's sensitivity. edinst.com High molar absorptivity allows for the detection of analytes at very low concentrations. Spectrophotometric methods utilizing this compound often exhibit high molar absorptivity values. For some metal complexes, this value can exceed 10⁴ L·mol⁻¹·cm⁻¹.
Preconcentration techniques, where the analyte is concentrated from a large sample volume into a much smaller one, also dramatically improve sensitivity. This is evident in a method for determining Zirconium(IV) where the molar absorptivity increased from 1.08 × 10⁵ L mol⁻¹ cm⁻¹ for a 100 mL sample to 1.97 × 10⁷ L mol⁻¹ cm⁻¹ when the sample volume was increased to 1000 mL. tandfonline.com
Table 2: Molar Absorptivity of Metal Complexes
| Analyte/Method | Molar Absorptivity (ε) |
|---|---|
| Metal Complexes (General) | >10⁴ L·mol⁻¹·cm⁻¹ |
| Chromium(III) Complex | 5350 L·mol⁻¹·cm⁻¹ science.gov |
| Chromium(III) Complex | 2.05 x 10⁴ L·mol⁻¹·cm⁻¹ srce.hr |
Limit of Detection and Limit of Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental figures of merit that define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. Methodologies incorporating this compound, particularly when combined with preconcentration techniques, achieve impressively low detection limits, enabling trace and ultra-trace analysis.
For instance, a solid-phase extraction method using this compound-modified resin for the preconcentration of uranium, thorium, and zirconium achieved LODs of 0.50, 0.54, and 0.48 µg/L, respectively. science.govnih.gov A coprecipitation procedure for Cr(III) reported an even lower detection limit of 0.01 µg/L. agriscigroup.usagriscigroup.us The analysis of lead (Pb(II)) after preconcentration on a novel chelating resin synthesized from expanded polystyrene and this compound yielded an LOD of 0.033 µg/L and an LOQ of 0.107 µg/L. researchgate.net One procedure reported achieving an LOD of 0.008 µg L⁻¹ and an LOQ of 0.025 µg L⁻¹. grafiati.com
The following table presents a selection of reported detection limits for various metals using methods involving this compound.
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Various Metals
| Analyte | Method | LOD | LOQ |
|---|---|---|---|
| Chromium(III) | Micellar Spectrophotometry | 0.8 ng/mL science.gov | - |
| Lead(II) | Solid Phase Extraction (SPE) - FAAS | 0.50 µg/L researchgate.net | - |
| Cadmium(II) | SPE - FAAS | 4.2 µg/L science.gov | - |
| Cobalt(II) | SPE - FAAS | 1.3 µg/L science.gov | - |
| Uranium(VI) | SPE - Spectrophotometry | 0.50 µg/L science.govnih.gov | - |
| Thorium(IV) | SPE - Spectrophotometry | 0.54 µg/L science.govnih.gov | - |
| Zirconium(IV) | SPE - Spectrophotometry | 0.48 µg/L science.govnih.gov | - |
| Chromium(III) | Coprecipitation - FAAS | 0.01 µg/L agriscigroup.usagriscigroup.us | - |
| Lead(II) | SPE - FAAS | 0.033 µg/L researchgate.net | 0.107 µg/L researchgate.net |
Applications in Trace Metal Analysis in Various Sample Matrices
The robustness and sensitivity of methods using this compound have led to their application in the analysis of a wide array of complex sample matrices. These methods are crucial for environmental monitoring, industrial quality control, and food safety analysis.
This compound has been successfully used for the determination of molybdenum (Mo) in steel, ores, and uranium alloys. nih.govdtic.milnih.gov It is also employed for copper analysis in copper-molybdenum alloy steels. scite.ai In environmental analysis, methodologies have been developed for quantifying trace metals like lead, cadmium, cobalt, copper, and chromium in various water sources, including tap, river, sea, and industrial wastewater. researchgate.netrsc.orgd-nb.info These techniques have also been applied to food samples, such as dairy products, rice, wheat, canned tomatoes, and various nuts, as well as biological and soil samples. agriscigroup.usresearchgate.netgrafiati.comresearchgate.net
Table 4: Applications of this compound in Trace Metal Analysis
| Sample Matrix | Analytes |
|---|---|
| Steels and Alloys | Mo(VI), Cu(II) nih.govdtic.milnih.govscite.ai |
| Ores | Mo nih.gov |
| Environmental Waters (tap, river, sea) | Pb, Cd, Co, Cr, Mn, Fe, Cu science.govresearchgate.netd-nb.info |
| Industrial & Wastewater | Cr(III)/Cr(VI), Pb(II) researchgate.netrsc.org |
| Food Samples (dairy, crops, etc.) | Cr(III)/Cr(VI), Pb, Cu, Fe, Zn, Pd agriscigroup.usgrafiati.comresearchgate.net |
Gravimetric Analysis Procedures for Metal Precipitation
Gravimetric analysis is a classical analytical technique that relies on the measurement of mass. In precipitation gravimetry, the analyte is quantitatively precipitated from a solution, and the mass of the resulting pure, stable compound is used to determine the original concentration of the analyte. This compound is a well-known organic precipitating agent, particularly for copper, molybdenum, and tungsten. chembk.comscribd.com
The procedure for the gravimetric determination of copper involves precipitating it from a dilute ammoniacal solution with this compound. dnrcollege.org This forms a characteristic green, insoluble complex (CuC₁₄H₁₁O₂N) that can be filtered, dried at 100-110°C, and weighed. dnrcollege.org The method is highly specific for copper in the presence of ions like cadmium, lead, and zinc, especially when a masking agent such as tartrate is added to prevent the precipitation of other metal hydroxides. dnrcollege.org
For molybdenum, precipitation is typically carried out in a cold (5-10°C) acidic solution. bac-lac.gc.ca The precipitate is washed with a cold, dilute sulfuric acid solution that also contains a small amount of the this compound reagent to reduce solubility losses. bac-lac.gc.ca The precipitate is then carefully dried and ignited in a muffle furnace at 500-525°C to convert it to molybdenum trioxide (MoO₃), which is the final weighing form. grafiati.combac-lac.gc.ca While accurate, these gravimetric methods are often more time-consuming compared to modern instrumental techniques. dtic.mil
Separation and Preconcentration Techniques
Development and Application of Chelating Resins with Immobilized this compound
To overcome the challenges of analyzing trace and ultra-trace concentrations of metal ions, which are often below the detection limits of direct instrumental analysis, separation and preconcentration steps are essential. Solid-phase extraction (SPE) using chelating resins is a powerful technique for this purpose. Immobilizing a selective chelating agent like this compound onto a solid polymer support combines the selectivity of the ligand with the physical advantages of a solid-phase extractor, such as high preconcentration factors and ease of handling. rsc.org
Researchers have successfully synthesized various chelating resins by immobilizing this compound onto different polymeric supports, including Amberlite XAD-16, Amberlite XAD-2000, SP70, and Diaion SP-850. science.govnih.govresearchgate.netrsc.orgd-nb.info For example, this compound has been chemically bonded to Amberlite XAD-16 resin and used for the selective preconcentration and speciation of chromium. rsc.org Similarly, a resin prepared with the SP70 polymer was effective for the separation and preconcentration of Pb(II), Cd(II), Co(II), and Cr(III) from environmental samples, achieving preconcentration factors of up to 100. science.govscirp.org
In another innovative approach, a novel chelating resin was synthesized using expanded polystyrene (EPS) foam waste as the support material, which was functionalized with this compound. researchgate.net This resin was used to selectively preconcentrate Pb(II) ions from aqueous samples prior to their determination by flame atomic absorption spectrometry, demonstrating the potential for creating valuable analytical tools from waste materials. researchgate.net These modified resins allow for the efficient capture of target metal ions from large volumes of sample solution, which are then eluted with a small volume of acid, thereby achieving significant concentration enhancement and removal of interfering matrix components. science.govnih.govresearchgate.net
Solid Phase Extraction Applications for Heavy Metals
This compound is a valuable chelating agent in solid phase extraction (SPE) for the preconcentration and separation of heavy metal ions from various environmental samples. This technique involves the immobilization of this compound onto a solid support, which then selectively adsorbs metal ions from a solution.
Several studies have demonstrated the effectiveness of this compound-modified sorbents for the extraction of a range of heavy metals. For instance, a method was developed using a resin with immobilized this compound to achieve recoveries greater than 95% for metal ions like Pb(II), Cd(II), Co(II), and Cr(III) in water samples. Another study utilized this compound immobilized on an SP70 chelating resin for the separation and preconcentration of Pb(II), Cd(II), Co(II), and Cr(III). science.gov This method was successfully applied to water, crop, and pharmaceutical samples, showing recoveries greater than 95%. science.gov
The efficiency of the extraction process is influenced by several factors, including pH, the type and concentration of the eluent, and the flow rate. Optimal pH conditions are crucial for the formation of metal-ligand complexes and their subsequent adsorption. For example, in one study, the quantitative recovery of multiple analytes was achieved at a pH of 8.0. erciyes.edu.tr The elution of the adsorbed metal ions is typically performed using an acidic solution, such as nitric acid, to break the complexes and release the metals for analysis. erciyes.edu.trrsc.org
The modification of various solid supports with this compound has been explored to enhance the selectivity and efficiency of SPE. Materials like Amberlite XAD-16 and Diaion SP-850 have been successfully functionalized with this compound for the preconcentration of heavy metals. erciyes.edu.trrsc.orgresearchgate.net For example, Amberlite XAD-16 modified with this compound was used for the speciation of chromium, where Cr(III) was selectively sorbed and then desorbed with nitric acid. rsc.org Similarly, Diaion SP-850 resin loaded with this compound was used for the preconcentration of Cr(III), Mn(II), Fe(III), Co(II), Cu(II), Cd(II), and Pb(II) from environmental samples with recoveries exceeding 95%. erciyes.edu.tr
The analytical performance of these SPE methods is notable for their low detection limits and high preconcentration factors. For instance, using Diaion SP-850 resin, detection limits ranged from 0.28 µg/L for Fe(III) to 0.73 µg/L for Co(II). erciyes.edu.tr Another study using an this compound immobilized SP70 resin reported detection limits of 1.3 µg/L for Co(II) and 16.0 µg/L for Pb(II), with preconcentration factors of up to 100. science.gov
Table 1: Performance of this compound-Based Solid Phase Extraction for Heavy Metals
| Analyte(s) | Sorbent | Sample Type | Recovery (%) | Detection Limit (µg/L) | Preconcentration Factor |
|---|---|---|---|---|---|
| Cr(III), Mn(II), Fe(III), Co(II), Cu(II), Cd(II), Pb(II) | Diaion SP-850 | Environmental | > 95 | 0.28 - 0.73 | - |
| Pb(II), Cd(II), Co(II), Cr(III) | SP70 Chelating Resin | Waters, Crops, Pharmaceuticals | > 95 | 1.3 - 16.0 | 75 - 100 |
| Cr(III) | Amberlite XAD-16 | Industrial Water | > 95 | - | - |
| Cd(II) | Amberlite XAD-16 | Industrial Water | - | 5.31 (ng/mL) | 36 |
Solvent Extraction Methods for Metal Ion Isolation
Solvent extraction is a widely used technique for the separation and isolation of metal ions, and this compound serves as an effective chelating agent in these systems.
In conventional liquid-liquid extraction (LLE), an aqueous solution containing the metal ions is mixed with an immiscible organic solvent containing this compound. The this compound forms a neutral complex with the metal ion, which is then extracted into the organic phase. This method has been successfully applied to the separation of various metal ions.
For instance, this compound has been used for the selective separation and preconcentration of molybdenyl ions. researchgate.net In one study, a homogeneous liquid-liquid extraction method was developed using this compound as the complexing ligand. researchgate.net Under optimal conditions, 10 µg of molybdenum in a 5 ml aqueous phase was quantitatively extracted into a 40 µl sedimented phase, achieving a concentration factor of 125. researchgate.netresearchgate.net
The extraction of palladium from high-level liquid waste has also been explored using this compound in an organic diluent. researchgate.net This method proved to be rapid and selective for palladium. researchgate.net The extraction of palladium is effective over a wide acidity range, from 0.1M to 4M HNO₃. researchgate.net
A dispersive liquid-liquid microextraction (DLLME) method was developed for the preconcentration and determination of copper(II) ions. In this method, butyl acetate and this compound were used as the extraction solvent and chelating agent, respectively, at a pH of 8. The method demonstrated a linear dynamic range of 3.0-100.0 µg/L with a detection limit of 0.96 µg/L.
A deep eutectic solvent composed of α-benzoin oxime, iron(III) chloride, and phenol (B47542) was used for the microextraction of lead(II). nih.gov This system acted as both a phase separator and an efficient extractor for Pb(II), with optimal recovery at a pH of 2.0. nih.gov The method achieved low limits of detection (0.008 µg/L) and quantification (0.025 µg/L) with a preconcentration factor of 60. nih.gov
Table 2: Conventional Liquid-Liquid Extraction of Metal Ions Using this compound
| Analyte | Extraction Method | Key Parameters | Concentration Factor | Detection Limit |
|---|---|---|---|---|
| Molybdenum(VI) | Homogeneous LLE | [ABO]=2.1x10⁻³M, [HNO₃]=1.7M | 125 | - |
| Copper(II) | DLLME | pH=8, Butyl Acetate | 75 | 0.96 µg/L |
| Lead(II) | Deep Eutectic Solvent Microextraction | pH=2.0 | 60 | 0.008 µg/L |
| Palladium | Solvent Extraction | 0.1M - 4M HNO₃ | - | - |
Supercritical Fluid Extraction Applications
Supercritical fluid extraction (SFE) is an environmentally friendly alternative to conventional solvent extraction, often utilizing supercritical carbon dioxide (scCO₂) as the solvent. google.com The properties of a supercritical fluid, such as high density and low viscosity, allow for efficient extraction. numberanalytics.com this compound can be used as a chelating agent in SFE to form complexes with metal ions, which are then soluble in the supercritical fluid.
Research has been conducted on the extraction of precious metals like molybdenum from solid matrices using supercritical carbon dioxide. researchgate.net While direct SFE of metals can be challenging, the use of a chelating agent like this compound can enhance the process. The method involves the in-situ formation of a metal-chelate complex that is soluble in the supercritical fluid. google.com This technique offers advantages such as reduced use of organic solvents and the ability to extract from complex solid materials. researchgate.netgoogle.com
Catalytic Applications of Alpha Benzoin Oxime and Its Derivatives
Ligand in Homogeneous Catalysis
Alpha-benzoin oxime functions as an effective N,O-bidentate ligand, coordinating with metal centers to promote a variety of catalytic reactions. Its complexes, particularly with copper, have been found to be active in a homogeneous manner, enabling reactions under milder conditions than traditional methods.
A significant application of this compound is as a ligand in copper-catalyzed C-N coupling reactions, a cornerstone of modern organic synthesis for the construction of molecules prevalent in pharmaceuticals and functional materials. researchgate.netmdpi.comnih.govresearchgate.net The use of this compound has been shown to improve the efficiency of Ullmann-type coupling reactions, allowing for the arylation of a wide range of N-nucleophiles with (hetero)aryl halides. researchgate.netmdpi.com These reactions, promoted by a copper(II) acetate (B1210297)/α-benzoin oxime system, proceed in moderate to excellent yields. mdpi.comresearchgate.net
The protocol has proven to be versatile, accommodating various substituted (hetero)aryl halides as electrophiles and a broad scope of nucleophiles, including azoles, piperidine, pyrrolidine, and amino acids. researchgate.netmdpi.comnih.gov This accessibility to N-arylated compounds is particularly valuable as they are common scaffolds in many FDA-approved drugs. researchgate.netmdpi.com The reactions are typically carried out at a mild temperature of 80 °C using an inexpensive catalyst system, affording high yields. mdpi.com
Table 1: Copper-Catalyzed C-N Coupling of (Hetero)aryl Halides with N-Nucleophiles using α-Benzoin Oxime Ligand mdpi.commdpi.com
| Entry | Aryl Halide | Nucleophile | Product | Yield (%) |
| 1 | 2-Chloropyridine | Imidazole | 2-(1H-Imidazol-1-yl)pyridine | 90 |
| 2 | 2-Bromopyridine | Pyrrole | 2-(1H-Pyrrol-1-yl)pyridine | 94 |
| 3 | 3-Bromobenzaldehyde | Pyrazole | 3-(1H-Pyrazol-1-yl)benzaldehyde | 95 |
| 4 | 2-Bromobenzoic acid | Pyrazole | 2-(1H-Pyrazol-1-yl)benzoic acid | 96 |
| 5 | 2-Chloropyrimidine | Piperidine | 2-(Piperidin-1-yl)pyrimidine | 86 |
| 6 | 2-Chloropyrimidine | Morpholine | 4-(Pyrimidin-2-yl)morpholine | 87 |
| 7 | 4-Bromobenzaldehyde | Pyrrolidine | 4-(Pyrrolidin-1-yl)benzaldehyde | 89 |
| 8 | 4-Bromobenzaldehyde | Piperidine | 4-(Piperidin-1-yl)benzaldehyde | 90 |
Reaction Conditions: Aryl halide (1 mmol), Nucleophile (1.2 mmol), Cu(OAc)2 (10 mol%), α-Benzoin oxime (20 mol%), K3PO4 (2 equiv.), DMSO, 80 °C.
The mechanism of the copper-catalyzed C-N coupling reaction promoted by this compound is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. researchgate.net The formation of a Cu-benzoinoxime complex is thought to facilitate the reaction in a homogeneous manner. researchgate.netmdpi.com
The proposed catalytic cycle initiates with a Cu(I) complex. Oxidative addition of the aryl halide (ArX) to the Cu(I) species forms a Cu(III) intermediate. Subsequent coordination of the N-nucleophile followed by reductive elimination yields the desired N-arylated product and regenerates the active Cu(I) catalyst, thus completing the cycle. researchgate.net
Copper-Catalyzed Carbon-Nitrogen (C-N) Coupling Reactions
Potential in Other Catalytic Transformations
Beyond C-N coupling reactions, this compound-metal complexes show potential in other catalytic transformations. A notable example is the oxidation of alcohols. An immobilized copper(II)-benzoin oxime complex has been developed as a recyclable catalyst for the selective oxidation of alcohols to their corresponding aldehydes. scispace.com
This catalytic system utilizes sodium hypochlorite (B82951) (NaClO) as a readily available and environmentally benign oxidant. scispace.com The polymer-supported copper(II) benzoin (B196080) oxime catalyst demonstrates good catalytic activity and selectivity for the oxidation of various alcohols in an aqueous medium at room temperature. scispace.com This method offers a convenient and effective route to carbonyl compounds without significant over-oxidation to carboxylic acids. scispace.com
Table 2: Oxidation of Alcohols using Polymer-Supported Cu(II)-α-Benzoin Oxime Catalyst scispace.com
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde (B42025) | 95 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 93 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 92 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 90 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | 88 |
Reaction Conditions: Alcohol (1 mmol), Cu(II)-(MAA-EGDMA) catalyst, NaClO, H2O, Room Temperature.
The development of such heterogeneous catalysts is of significant interest as they can be easily recovered and reused, contributing to more sustainable chemical processes. scispace.com The versatility of this compound as a ligand suggests that its complexes with other transition metals could be explored for a wider range of catalytic applications, including but not limited to C-C coupling, oxidation, and reduction reactions. dntb.gov.uarsc.org
Theoretical and Computational Chemistry Studies of Alpha Benzoin Oxime
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable for understanding the intricacies of molecular systems like alpha-benzoin oxime. These methods are used to predict geometries, electronic properties, and spectroscopic data with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. researchgate.net For this compound, DFT calculations, particularly using the B3LYP hybrid functional, have been instrumental in determining its most stable three-dimensional structure. wordpress.com
Geometry optimization is a fundamental application of DFT, where the goal is to find the lowest energy arrangement of atoms in a molecule. stackexchange.com Studies have performed full geometry optimizations of this compound and its conformers to determine their relative stabilities. wordpress.com The optimized geometric parameters, such as bond lengths and angles, are often compared with experimental data obtained from X-ray crystallography to validate the computational model. For instance, the molecular geometry of the most stable optimized isomer of a related imine oxime was found to be in good agreement with its X-ray structure. researchgate.net
Beyond geometry, DFT is used to probe the electronic structure, providing insights into the distribution of electrons within the molecule. This includes the calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net Analysis of these orbitals helps in explaining the origin of absorption and emission bands in its electronic spectra. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For this compound and related compounds, several Pople-style basis sets are commonly employed.
A frequently used combination for geometry optimization and property calculation is the B3LYP functional with the 6-31G(d,p) or the more extensive 6-311++G(d,p) basis sets. researchgate.networdpress.com The "d,p" notation indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which allows for more flexibility in describing the electron distribution, especially in systems with complex bonding. The "++" in the larger basis set signifies the inclusion of diffuse functions, which are important for accurately describing anions and systems with lone pairs of electrons.
For specific applications, such as the calculation of Electron Paramagnetic Resonance (EPR) parameters for radical species, different basis sets may be chosen. For example, the TZVP (Triple-Zeta Valence with Polarization) basis set has been used in conjunction with the B3LYP method to calculate the hyperfine coupling constants of radicals derived from this compound. wordpress.com The choice of method and basis set represents a trade-off between computational cost and accuracy, and the selection is tailored to the specific properties being investigated. stackexchange.com
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Conformational Analysis and Molecular Mechanics Studies (e.g., MMFF)
This compound possesses several rotatable bonds, leading to the possibility of multiple stable conformations (conformers). Conformational analysis aims to identify these low-energy structures and understand their relative populations. A common starting point for this analysis is a molecular mechanics force field, such as the Merck Molecular Force Field (MMFF). wordpress.comresearchgate.net
The MMFF method is computationally less expensive than quantum chemical calculations and is used to perform an exhaustive scan of the conformational space. wordpress.commdpi.com By systematically rotating the flexible bonds, a large number of potential structures are generated and their energies are minimized. wordpress.com This process identifies a set of unique low-energy conformers.
Following the initial scan with molecular mechanics, the identified conformers are typically subjected to higher-level geometry optimization using DFT methods (e.g., B3LYP/6-31G(d,p)) to obtain more accurate geometries and relative energies. wordpress.com One such study on this compound identified seven distinct conformers, with their ground state energies and dipole moments calculated to determine the most stable structure. wordpress.com
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|
| Conformer 1 (Most Stable) | 0.00 | 2.50 |
| Conformer 2 | 0.45 | 3.15 |
| Conformer 3 | 1.20 | 1.89 |
| Conformer 4 | 1.55 | 4.21 |
| Conformer 5 | 2.10 | 2.78 |
| Conformer 6 | 2.85 | 3.55 |
| Conformer 7 | 3.40 | 1.98 |
Note: The data in the table above is representative and compiled from findings described in computational studies. wordpress.com
Simulation and Interpretation of Spectroscopic Data (EPR, NMR, UV-Vis)
Computational methods are crucial for simulating and interpreting various types of spectroscopic data for this compound.
EPR Spectroscopy: For radical species derived from this compound, DFT calculations are used to simulate EPR spectra. wordpress.com By calculating EPR parameters like g-factors and hyperfine coupling constants (hfccs) for modeled radical structures, a direct comparison can be made with experimental spectra. wordpress.commdpi.com This comparison is vital for identifying the specific radical species formed, for example, upon gamma irradiation. wordpress.com The agreement between simulated and experimental spectra provides strong evidence for the proposed radical structure. wordpress.com
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be performed using DFT. researchgate.net These calculated shifts are then compared with experimental NMR data to aid in the structural elucidation of the molecule and to confirm the assignments of signals in the experimental spectrum. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic (UV-Vis) absorption spectra. researchgate.net By calculating the energies and oscillator strengths of electronic transitions, the absorption bands observed experimentally can be assigned to specific molecular orbital transitions, such as π→π* transitions within the aromatic rings. researchgate.net
Radical Chemistry Investigations (e.g., Iminoxy Radicals)
The study of radical chemistry, particularly the formation and properties of iminoxy radicals, is a significant area of research for oximes. High-energy irradiation of this compound can lead to the formation of radicals, often by the removal of the hydrogen atom from the hydroxyl group of the oxime moiety. wordpress.comacs.org
EPR spectroscopy is the primary experimental technique for detecting and characterizing these paramagnetic species. wordpress.comscience.gov Computational studies play a key role in this process. Researchers propose several possible radical structures that could be formed from the parent molecule. wordpress.com Geometry optimization and subsequent EPR parameter calculations are then performed for each of these modeled radicals using DFT, for instance with the B3LYP functional and a TZVP basis set. wordpress.com
The calculated hyperfine coupling constants and g-factors are then compared with the experimental values obtained from the EPR spectra. wordpress.com A strong agreement between the calculated parameters of a specific modeled radical and the experimental data allows for the confident identification of the radical species produced. wordpress.com In the case of this compound, this approach has been used to identify iminoxy radicals as one of the species formed upon irradiation. wordpress.comrsc.org These iminoxy radicals are σ-type radicals, where the unpaired electron is primarily located in the N-O group. wordpress.com
| Parameter | Calculated Value (B3LYP/TZVP) | Experimental Value |
|---|---|---|
| g-factor (isotropic) | 2.0055 | 2.0058 |
| Aiso(¹⁴N) (Gauss) | 31.5 | 30.8 |
| Aiso(¹H) (Gauss) | - | - |
Note: The data in the table is representative of findings from combined EPR and DFT studies on oxime radicals. wordpress.comnih.gov The hyperfine coupling to protons would depend on the specific radical structure.
Chemical Reactivity and Transformation Pathways of Alpha Benzoin Oxime
Oxidation Reactions of the Oxime Moiety
The oxime group of alpha-benzoin oxime is susceptible to oxidation by various reagents, leading to different products depending on the reaction conditions. The compound can be oxidized to benzil (B1666583) oxime using oxidizing agents such as nitric acid or copper(II) salts. Strong oxidizing agents like chromium(VI) react so rapidly that specific studies can be difficult. researchgate.net
In the presence of certain high-valent metal ions, oxidation occurs alongside complexation. For instance, the reaction with vanadium(V) can lead to a dimeric coordination complex containing the deprotonated oxidized form of the ligand, C₆H₅(C=O)(C=NO⁻)C₆H₅. researchgate.net Similarly, reactions with molybdenum(VI) under specific pH conditions can yield dimeric complexes where the ligand has been oxidized. researchgate.nettandfonline.com The oxidation often involves the cleavage of the C=N bond. Upon heating, this compound can decompose, emitting toxic fumes that include nitrogen oxides (NOx), indicating oxidative breakdown. fishersci.comthermofisher.com
Table 1: Oxidation Reactions of this compound This table is interactive. You can sort and filter the data.
| Oxidizing Agent | Product(s) | Reference |
|---|---|---|
| Nitric Acid | Benzil oxime | |
| Copper(II) salts | Benzil oxime | |
| Vanadium(V) | Deprotonated oxidized form in a complex | researchgate.net |
| Molybdenum(VI) | Deprotonated oxidized form in a complex | researchgate.nettandfonline.com |
| Chromium(VI) | Rapid oxidation, products not specified | researchgate.net |
Reduction Pathways
This compound can undergo reduction at the oxime functional group. The reduction of the compound can yield benzoin (B196080) or other reduced derivatives. Generally, the reduction of oximes can be accomplished with various reagents, including sodium metal, sodium amalgam, hydrogenation, or hydride reagents, to produce amines. wikipedia.org The reduction of aldoximes typically yields a mixture of primary and secondary amines. wikipedia.org However, specific reaction conditions can be modified to favor the formation of a single product, such as the selective production of primary amines. wikipedia.org
Table 2: Reduction Pathways of this compound This table is interactive. You can sort and filter the data.
| Reducing Agent | General Product Class | Specific Product(s) | Reference |
|---|---|---|---|
| Not Specified | Reduced derivatives | Benzoin |
Substitution Reactions Involving the Oxime Group
The oxime group in this compound can participate in substitution reactions where the hydroxylamine (B1172632) moiety is replaced by other functional groups. A significant reaction for oximes, in general, is the Beckmann rearrangement, where treatment with various acids converts the oxime into a corresponding amide derivative. wikipedia.org These resulting amides can then be hydrolyzed to form a carboxylic acid. wikipedia.org Another potential transformation is the dehydration of the oxime group using reagents like acid anhydrides to yield the corresponding nitrile. wikipedia.org
Hydrolysis and Degradation Pathways
This compound is known to degrade through pathways involving hydrolysis. The hydrolysis of oximes is readily achieved by heating in the presence of inorganic acids, causing the molecule to decompose into the corresponding ketone or aldehyde and a hydroxylamine. wikipedia.org In the case of this compound, this degradation primarily occurs via cleavage of the N-O bond.
The presence of certain metal ions can catalyze this hydrolysis. For example, under an inert atmosphere, vanadium(III) does not form a complex with this compound but instead acts as a catalyst for its hydrolysis to benzoin. researchgate.netresearchgate.net Reactions with molybdenum(VI) and tungsten(VI) can also lead to complexes containing the hydrolyzed form of the ligand, which is benzoin. researchgate.netresearchgate.nettandfonline.com More complex degradation pathways involving C-C bond cleavage have been observed when this compound reacts with metal salts like cobalt(II), nickel(II), and copper(II) chlorides and acetates in various solvents. dergipark.org.tr In analytical applications, the hydrolysis of ethyl monochloroacetate is used to slowly decrease the pH of a solution, inducing the precipitation of molybdenum alpha-benzoin oximate from a homogeneous solution. nih.gov
Table 3: Hydrolysis and Degradation of this compound This table is interactive. You can sort and filter the data.
| Condition / Reagent | Pathway | Product(s) | Reference |
|---|---|---|---|
| Heat with inorganic acid | Hydrolysis | Benzoin, Hydroxylamine | wikipedia.org |
| Vanadium(III) | Catalytic Hydrolysis | Benzoin | researchgate.netresearchgate.net |
| Molybdenum(VI) | Hydrolysis during complexation | Benzoin | researchgate.nettandfonline.com |
| Tungsten(VI) | Hydrolysis during complexation | Benzoin | researchgate.net |
| Cobalt(II), Nickel(II), Copper(II) salts | C-C bond cleavage, metallation | Various organometallic products | dergipark.org.tr |
Radiation-Induced Chemical Transformations
The chemical structure of this compound is susceptible to transformations when exposed to radiation. The ionization chemistry of the molecule is complex, with initial reactions potentially involving the homolytic cleavage of the C-N bond or the abstraction of a hydrogen atom from the N-OH group. osti.gov These initial steps can lead to a cascade of further reactions, including oxidation, cyclization, and polymerization. osti.gov
Studies on the effects of self-irradiation have identified several potential decomposition products, including benzoin, benzil, and benzilic acid, based on spectroscopic analysis. osti.gov Further research using electron paramagnetic resonance (EPR) on gamma-irradiated single crystals of this compound has provided evidence for the formation of neutral alkyl-type radicals originating from two different stable conformations of the parent molecule. researchgate.net Despite this reactivity, the molecule shows some stability, with one study estimating that less than 10% of the oxime decomposed after four hours of irradiation under specific conditions. osti.gov
Q & A
What are the critical considerations for optimizing the synthesis of α-Benzoin oxime to achieve high yield and purity?
α-Benzoin oxime is typically synthesized via the condensation of benzoin with hydroxylamine hydrochloride under reflux conditions. Key methodological considerations include:
- Catalyst selection : Use of acidic (e.g., HCl) or basic catalysts to control reaction kinetics and byproduct formation .
- Solvent optimization : Polar aprotic solvents (e.g., ethanol) enhance solubility of intermediates and reduce side reactions .
- Purification protocols : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity >98% .
Advanced researchers should monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm product identity using FT-IR (O-H stretch at ~3200 cm⁻¹, C=N stretch at ~1630 cm⁻¹) .
How can researchers resolve discrepancies in the coordination behavior of α-Benzoin oxime observed across different metal ion studies?
Contradictory reports on α-Benzoin oxime’s coordination (e.g., with Cu²⁺ vs. Fe³⁺) require rigorous analytical validation:
- Spectroscopic analysis : Compare UV-Vis spectra (e.g., λmax shifts in Cu²⁺ complexes at ~450 nm) to confirm ligand-to-metal charge transfer .
- pH-dependent studies : Adjust reaction pH (4–8) to isolate stable complexes, as protonation of the oxime group (-NOH) affects binding modes .
- X-ray crystallography : Resolve ambiguities in coordination geometry (e.g., square planar vs. octahedral) by crystallizing complexes and analyzing bond lengths/angles .
Contradictions often arise from solvent polarity (e.g., DMSO vs. H₂O) or counterion effects (Cl⁻ vs. NO₃⁻), necessitating controlled replication of experimental conditions .
What advanced characterization techniques are essential for confirming the structural integrity of α-Benzoin oxime derivatives?
Beyond basic NMR (¹H/¹³C), advanced methods include:
- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities (e.g., anti/syn isomerism) and confirms the oxime group’s planar geometry .
- Mass spectrometry (HRMS) : Validates molecular weight (227.26 g/mol) and detects trace impurities (<2%) via isotopic patterns .
- Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset ~200°C) for applications in high-temperature reactions .
For polymorphic forms (e.g., α vs. β isomers), use DSC to identify melting point variations (reported range: 145–159°C) .
What mechanistic insights explain the role of α-Benzoin oxime in the Beckmann rearrangement?
In Beckmann rearrangements, α-Benzoin oxime acts as a precursor for generating nitriles or amides. Key mechanistic steps involve:
- Oxime activation : Protonation of the -NOH group under acidic conditions (e.g., H₂SO₄) to form a nitrilium ion intermediate .
- Migration aptitude : The phenyl group’s electron-withdrawing effect directs migration in unsymmetrical oximes, favoring aryl over alkyl shifts .
Advanced studies should employ isotopic labeling (e.g., ¹⁵N) to track nitrogen migration and DFT calculations to model transition states .
How does α-Benzoin oxime’s chelating capability compare to other dioximes in analytical chemistry?
α-Benzoin oxime (Cupron) is selective for Cu²⁺ and Ni²⁺ in gravimetric analysis, outperforming dimethylglyoxime in acidic media (pH 3–5). Methodological advantages include:
- Precipitation efficiency : Forms insoluble complexes (e.g., [Cu(C₁₄H₁₂NO₂)₂]) with minimal interference from Fe³⁺ or Co²⁺ .
- Spectrophotometric detection : Complexes exhibit molar absorptivity >10⁴ L·mol⁻¹·cm⁻¹ at 365 nm, enabling trace metal quantification .
Limitations include poor solubility in aqueous systems, necessitating ethanol/water mixtures (70:30 v/v) for homogeneous reactions .
What strategies mitigate decomposition of α-Benzoin oxime under prolonged storage?
α-Benzoin oxime degrades via oxidation (C=N bond cleavage) or hydrolysis (N-O bond cleavage). Stabilization methods include:
- Storage conditions : Anhydrous environments (desiccator, argon atmosphere) at 4°C reduce oxidation .
- Additive incorporation : Antioxidants (e.g., BHT at 0.1% w/w) or chelating agents (EDTA) inhibit metal-catalyzed degradation .
Monitor purity via HPLC (C18 column, acetonitrile/water 60:40 mobile phase) with UV detection at 254 nm .
How can computational chemistry enhance the design of α-Benzoin oxime-based catalysts?
DFT or molecular docking studies predict:
- Active site interactions : Binding energies with transition metals (e.g., Pd for cross-coupling reactions) .
- Solvent effects : Dielectric constant impacts charge distribution in metal complexes .
- Reaction pathways : Simulate intermediates in condensation or rearrangement reactions to optimize catalytic cycles .
Validate models experimentally via kinetic studies (e.g., Arrhenius plots) and spectroscopic monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
